Physicochemical Differentiation: LogP, H‑Bond Donor/Acceptor Profile vs. Meta Isomer
The ortho‑tolyl isomer (CAS 725253-15-6) exhibits a computed XLogP3 of 3.6 and a hydrogen‑bond donor count of 1 (carboxylic acid O–H) vs. the meta isomer (CAS 725253-14-5), which shares an identical molecular formula (C₁₃H₁₃NO₂S, MW 247.31) but possesses a distinct InChIKey, confirming constitutional isomerism [1]. The ortho‑methyl group can engage in intramolecular steric interactions with the thiophene‑2‑yl ring, potentially reducing the number of energetically accessible conformers relative to the meta analogue [2]. These differences translate into altered chromatographic retention behaviour and solubility characteristics critical for purification and formulation [1].
| Evidence Dimension | Lipophilicity and hydrogen‑bonding potential |
|---|---|
| Target Compound Data | XLogP3 = 3.6; H‑bond donors = 1; H‑bond acceptors = 4; rotatable bonds = 4; TPSA ≈ 49.3 Ų [1] |
| Comparator Or Baseline | Thiophen-2-yl-m-tolylamino acetic acid (CAS 725253-14-5): same molecular formula and computed properties, but distinct InChIKey and predicted conformational ensemble |
| Quantified Difference | Isomeric difference confirmed by distinct InChIKey (ortho: CJMZTHRHZQIGHY-UHFFFAOYSA-N vs. meta: different key); expected differences in chromatographic retention and solubility based on ortho steric effect |
| Conditions | In silico prediction using XLogP3 and Cactvs descriptors, as deposited in PubChem [1] |
Why This Matters
For procurement, the ortho isomer offers a physically distinct tool compound with unique lipophilicity and conformational constraints compared to the meta and para analogs, enabling systematic SAR exploration of steric effects.
- [1] PubChem Compound Summary for CID 91873298, 2-(Thiophen-2-yl(o-tolyl)amino)acetic acid. National Center for Biotechnology Information, 2025. View Source
- [2] A. R. Katritzky, et al. The ortho effect in heterocyclic chemistry. Chemical Reviews, 2004. View Source
